2-Amino-6-(aziridin-1-yl)-1,3-benzothiazol-4-ol
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Overview
Description
2-Amino-6-(aziridin-1-yl)-1,3-benzothiazol-4-ol is a heterocyclic compound that features a benzothiazole core with an aziridine ring and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(aziridin-1-yl)-1,3-benzothiazol-4-ol typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Aziridine Ring: The aziridine ring can be introduced by reacting the benzothiazole derivative with an aziridine precursor, such as epichlorohydrin, under basic conditions.
Amino Group Addition: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with the benzothiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(aziridin-1-yl)-1,3-benzothiazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-Amino-6-(aziridin-1-yl)-1,3-benzothiazol-4-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is explored for its use in the development of novel polymers and materials with unique electronic properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Amino-6-(aziridin-1-yl)-1,3-benzothiazol-4-ol involves its interaction with biological macromolecules:
Molecular Targets: The compound targets DNA and proteins, forming covalent bonds that disrupt their normal function.
Pathways Involved: It interferes with DNA replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-(aziridin-1-yl)-1,3-benzothiazole
- 2-Amino-6-(aziridin-1-yl)-1,3-benzoxazole
- 2-Amino-6-(aziridin-1-yl)-1,3-benzimidazole
Uniqueness
2-Amino-6-(aziridin-1-yl)-1,3-benzothiazol-4-ol is unique due to the presence of both an aziridine ring and a benzothiazole core, which confer distinct chemical reactivity and biological activity. Its ability to form stable covalent bonds with DNA and proteins makes it a promising candidate for anticancer research.
Properties
Molecular Formula |
C9H9N3OS |
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Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-amino-6-(aziridin-1-yl)-1,3-benzothiazol-4-ol |
InChI |
InChI=1S/C9H9N3OS/c10-9-11-8-6(13)3-5(12-1-2-12)4-7(8)14-9/h3-4,13H,1-2H2,(H2,10,11) |
InChI Key |
KNIKCQMJLSRIFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=CC(=C3C(=C2)SC(=N3)N)O |
Origin of Product |
United States |
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